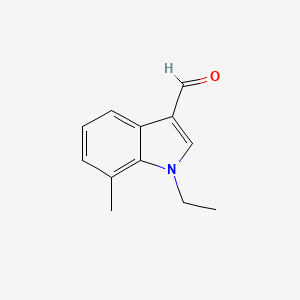

1-ethyl-7-methyl-1H-indole-3-carbaldehyde

説明

Significance of Indole (B1671886) Scaffolds in Synthetic and Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery and natural product synthesis. Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding make it a versatile pharmacophore. A vast number of natural and synthetic compounds containing the indole moiety exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This has led to intensive research into the development of novel indole-based therapeutic agents.

Role of Aldehyde Functionality in Indole-Based Synthetic Strategies

The aldehyde group at the C3 position of the indole ring is a highly versatile functional group that serves as a key synthetic handle. It readily participates in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures. The reactivity of the aldehyde functionality makes indole-3-carbaldehydes crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials.

Overview of N-Alkylated Indole-3-Carbaldehydes in Academic Investigations

N-alkylation of the indole nitrogen is a common strategy to modify the steric and electronic properties of the indole ring system. This modification can significantly influence the biological activity and pharmacokinetic properties of indole-containing compounds. N-alkylated indole-3-carbaldehydes, such as 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, are therefore of significant interest in academic and industrial research as they provide a platform for the development of new derivatives with potentially enhanced or novel therapeutic applications.

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-7-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-7-10(8-14)11-6-4-5-9(2)12(11)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCNMUHOLSBBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC(=C21)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1 Ethyl 7 Methyl 1h Indole 3 Carbaldehyde

Synthetic Methodology

A reported synthesis of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde involves a red-light-mediated formylation of the corresponding N-alkylated indole (B1671886) precursor, 1-ethyl-7-methyl-1H-indole. rsc.org This photochemical method utilizes a helical carbenium ion as a photoredox catalyst. rsc.org

The general procedure involves the reaction of 1-ethyl-7-methyl-1H-indole with a formylating agent, 2,2-Dimethoxy-N,N-dimethylethanamine, in the presence of the photocatalyst and potassium iodide in acetonitrile (B52724). rsc.org The reaction is carried out under irradiation with a red LED lamp. rsc.org

| Reactant/Reagent | Role |

| 1-ethyl-7-methyl-1H-indole | Starting material |

| 2,2-Dimethoxy-N,N-dimethylethanamine | Formylating agent |

| N,N'-di-n-propyl-1,13-dimethoxyquinacridinium (nPr-DMQA+) tetrafluoroborate | Photocatalyst |

| Potassium Iodide (KI) | Additive |

| Acetonitrile (MeCN) | Solvent |

| Red Light (640 nm) | Energy source |

Following the reaction, the product is purified by flash column chromatography, which has been reported to yield the title compound in 67% yield. rsc.org

Physicochemical Properties

The fundamental physicochemical properties of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde are derived from its molecular structure.

| Property | Value |

| CAS Number | 1134334-32-9 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

While the compound has been successfully synthesized, detailed and publicly available spectroscopic data for 1-ethyl-7-methyl-1H-indole-3-carbaldehyde is limited in the current scientific literature. Standard characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound. A high-resolution mass spectrometry (HRMS) analysis has been reported, which would confirm the elemental composition of the molecule. rsc.org

Synthetic Pathways to 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde: A Detailed Examination

The synthesis of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative, relies on established and modern methodologies in heterocyclic chemistry. The construction of this specific molecule involves the strategic introduction of a formyl group at the C-3 position of the indole nucleus and the subsequent or prior attachment of an ethyl group to the indole nitrogen. This article explores the synthetic strategies applicable to the formation of this target compound, grounded in pioneering and contemporary chemical literature.

Advanced Reactivity and Derivatization Pathways of 1 Ethyl 7 Methyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group at the C-3 position is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel Condensation, Henry Nitroaldol Reaction)

The electrophilic nature of the aldehyde carbon makes it susceptible to attack by nucleophiles. Condensation reactions, in particular, provide powerful tools for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, this pathway allows for the synthesis of various α,β-unsaturated derivatives. The reaction of indole-3-carbaldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate is a well-established method for producing substituted acrylonitriles and acrylamides. nih.govresearchgate.net These products can serve as Michael acceptors in subsequent reactions for the creation of diverse heterocyclic systems. nih.govresearchgate.net A variety of 1-acetyl-1H-indol-3-yl derivatives have been synthesized from indole-3-carboxaldehyde using Knoevenagel condensation. acgpubs.orgacgpubs.org

Henry (Nitroaldol) Reaction: The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone. mdpi.com This reaction is a classic and versatile method for generating β-nitro alcohols, which are valuable synthetic intermediates. mdpi.com These products can be further transformed into other useful compounds, such as β-amino alcohols, α-nitro ketones, or nitroalkenes. mdpi.com The reaction of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde with nitroalkanes like nitromethane would be expected to yield the corresponding β-nitro alcohol derivatives.

| Reaction Type | Reactant | Expected Product | Potential Applications |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | 2-((1-ethyl-7-methyl-1H-indol-3-yl)methylene)malononitrile | Precursor for pyridines, pyrans |

| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((1-ethyl-7-methyl-1H-indol-3-yl)methylene)malonate | Intermediate for Michael additions |

| Henry Reaction | Nitromethane | 1-(1-ethyl-7-methyl-1H-indol-3-yl)-2-nitroethanol | Precursor for amino alcohols, nitroalkenes |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(1-ethyl-7-methyl-1H-indol-3-yl)acrylonitrile | Synthesis of vinyl indoles |

Oxidation and Reduction Transformations of the Carbaldehyde Group

The oxidation state of the carbaldehyde group can be readily modified to yield either carboxylic acids or alcohols, which are themselves important functional groups for further derivatization.

Oxidation: The aldehyde group of indole-3-carbaldehydes can be easily oxidized to the corresponding indole-3-carboxylic acid. nih.gov For 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, this transformation would yield 1-ethyl-7-methyl-1H-indole-3-carboxylic acid. This conversion can be achieved using various oxidizing agents. The resulting carboxylic acid can then be used in esterification or amidation reactions.

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (1-ethyl-7-methyl-1H-indol-3-yl)methanol. This is typically accomplished using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting indole-3-carbinol derivative is a key intermediate in the synthesis of various biologically active compounds.

| Transformation | Typical Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O) | 1-ethyl-7-methyl-1H-indole-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (1-ethyl-7-methyl-1H-indol-3-yl)methanol |

Cross-Coupling Reactions at the Aldehyde Carbon

Direct cross-coupling involving the aldehydic C-H bond is a challenging transformation in organic synthesis. While transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, they typically require pre-functionalized substrates like organohalides or organometallics. The direct C-H functionalization of an aldehyde is less common.

Recent advances in photoredox and organocatalysis have opened new possibilities for the functionalization of C-H bonds. For instance, oxidative cross-coupling reactions between indoles and α-branched aldehydes have been developed, although in these cases, the indole (B1671886) acts as the nucleophile attacking the α-position of the aldehyde, not the aldehyde carbon itself. researchgate.net The development of a method for the direct cross-coupling of an aryl or alkyl group at the formyl position of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde would represent a novel and highly valuable synthetic strategy, but it remains an area for future research.

Reactions at the Indole Core

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution. bhu.ac.in The presence of substituents at the N-1, C-3, and C-7 positions dictates the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution Patterns in N-Alkylated Indoles

The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic site. bhu.ac.in In 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, this position is already functionalized. Consequently, electrophilic attack is directed to other positions on the ring. bhu.ac.in

For N-alkylated indoles where the C-3 position is blocked, electrophilic substitution typically occurs at the C-2 position. bhu.ac.in The N-ethyl group is a weak activating group, while the C-7 methyl group is also a weakly activating, ortho- and para-directing group for the benzene (B151609) portion of the indole. The aldehyde at C-3 is a deactivating group, which will reduce the reactivity of the pyrrole (B145914) ring. However, the pyrrole ring remains the more electron-rich part of the molecule compared to the benzene ring. Therefore, the most likely position for further electrophilic aromatic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) is the C-2 position. Substitution at the C-4 or C-6 positions on the benzene ring is also possible, though generally less favored unless harsh conditions are used.

Functionalization at C-2 and C-7 Positions of the Indole Ring

Targeted synthesis of derivatives often requires specific functionalization at positions other than C-3. Modern synthetic methods, particularly those involving C-H activation, have provided pathways to access these positions.

Functionalization at the C-2 Position: With the C-3 position occupied, the C-2 position becomes a prime target for functionalization. chim.it Besides electrophilic substitution, a common strategy involves deprotonation at C-2 using a strong base (such as an organolithium reagent) after N-protection, followed by quenching with an electrophile. bhu.ac.in Furthermore, transition-metal-catalyzed C-H activation, often guided by a directing group on the indole nitrogen, has emerged as a powerful tool for C-2 arylation, alkenylation, and acylation. acs.orgresearchgate.netacs.org

Functionalization at the C-7 Position: Functionalizing the C-H bonds of the indole's benzene ring is significantly more challenging due to their lower reactivity. nih.govchim.it However, the development of directing group strategies has enabled site-selective C-H functionalization. By installing a removable directing group on the indole nitrogen, transition metal catalysts (e.g., palladium, rhodium, iridium) can be directed to activate the C-H bond at the C-7 position, allowing for the introduction of various aryl, alkyl, and other functional groups. nih.govacs.orgresearchgate.netresearchgate.net This approach provides a powerful method for synthesizing C-7 decorated indoles, which are important motifs in many bioactive compounds. researchgate.net

| Position | Reaction Type | Typical Reagents/Catalyst | Potential Product Type |

|---|---|---|---|

| C-2 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-1-ethyl-7-methyl-1H-indole-3-carbaldehyde |

| C-2 | Directed Metalation | 1. n-BuLi, 2. Electrophile (e.g., I₂) | 1-ethyl-2-iodo-7-methyl-1H-indole-3-carbaldehyde |

| C-2 | Directed C-H Arylation | Pd(OAc)₂, Directing Group, Ar-X | 2-Aryl-1-ethyl-7-methyl-1H-indole-3-carbaldehyde |

| C-7 | Directed C-H Alkenylation | [Rh(cod)Cl]₂, Directing Group, Alkene | 1-ethyl-7-methyl-2-(alkenyl)-1H-indole-3-carbaldehyde |

Multi-Component Reactions Incorporating 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. While the indole-3-carbaldehyde scaffold is a common participant in such reactions, specific documented examples incorporating 1-ethyl-7-methyl-1H-indole-3-carbaldehyde are not extensively reported in publicly available scientific literature. However, based on the known reactivity of analogous indole-3-aldehydes, it is a highly probable substrate for a variety of MCRs.

One of the most common MCRs involving indole aldehydes is the synthesis of bis(indolyl)methanes. This reaction typically involves the condensation of two equivalents of an indole with one equivalent of an aldehyde. In the context of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, it could theoretically react with other indole derivatives to form unsymmetrical bis(indolyl)methanes. The reaction is generally catalyzed by a Brønsted or Lewis acid.

Another potential MCR is the Povarov reaction, a [4+2] cycloaddition used to synthesize tetrahydroquinolines. In a typical three-component Povarov reaction, an aniline, an aldehyde, and an electron-rich alkene react to form the quinoline core. 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde could serve as the aldehyde component in this reaction, leading to the formation of complex, fused heterocyclic systems.

Furthermore, isocyanide-based MCRs, such as the Ugi and Passerini reactions, represent another avenue for the derivatization of this compound. In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-peptide derivative. The aldehyde functionality of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde makes it a suitable candidate for this transformation, enabling the introduction of significant molecular diversity.

| Reaction Name | Potential Reactants with 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde | Expected Product Class |

| Bis(indolyl)methane Synthesis | Indole, 2-Methylindole | Unsymmetrical Bis(indolyl)methanes |

| Povarov Reaction | Aniline, N-Vinyl-2-pyrrolidone | Indolyl-substituted Tetrahydroquinolines |

| Ugi Reaction | Benzylamine, Acetic acid, tert-Butyl isocyanide | Indolyl-containing α-acylamino amides |

| Passerini Reaction | Benzoic acid, Benzyl isocyanide | Indolyl-containing α-acyloxy amides |

Cascade and Tandem Reactions Utilizing the Compound as a Synthon

Cascade and tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, are elegant strategies for the rapid assembly of complex molecules. 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde, with its reactive aldehyde group and electron-rich indole nucleus, is a promising synthon for such transformations. Although specific literature detailing cascade reactions with this exact substrate is scarce, its potential can be inferred from the reactivity of related indole-3-carbaldehydes.

A plausible cascade reaction could be initiated by a Knoevenagel condensation of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde with an active methylene compound, such as malononitrile or a β-ketoester. The resulting electron-deficient alkene could then undergo an intramolecular cyclization or a subsequent intermolecular reaction, leading to the formation of fused or spirocyclic indole derivatives.

For instance, a tandem reaction could involve an initial aldol condensation followed by an intramolecular Michael addition. The aldehyde group of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde could react with a ketone to form an α,β-unsaturated ketone intermediate. If the ketone reactant also contains a nucleophilic moiety, a subsequent intramolecular Michael addition onto the newly formed enone system could lead to the formation of a new carbocyclic or heterocyclic ring fused to the indole core.

Another potential cascade pathway could involve a Pictet-Spengler-type reaction. While the classical Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde, modified versions could be envisioned where 1-ethyl-7-methyl-1H-indole-3-carbaldehyde acts as the electrophilic partner after an initial transformation. For example, a multi-step, one-pot process could involve the in-situ formation of a tryptamine derivative that then reacts with the subject compound.

The following table summarizes hypothetical cascade and tandem reactions involving 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, highlighting its role as a versatile synthon.

| Reaction Type | Initial Reaction | Subsequent Reaction(s) | Potential Product Scaffold |

| Knoevenagel-Intramolecular Cyclization | Knoevenagel condensation with a nucleophilic active methylene compound | Intramolecular nucleophilic attack on the indole ring or a substituent | Fused polycyclic indole systems |

| Aldol-Michael Tandem | Aldol condensation with a ketone bearing a nucleophilic group | Intramolecular Michael addition | Carbocyclic or heterocyclic fused indoles |

| Reductive Amination-Cyclization Cascade | Reductive amination with an amine containing a tethered nucleophile | Intramolecular cyclization onto the indole or a newly formed functional group | Complex nitrogen-containing heterocycles |

It is important to reiterate that the reactions described in sections 3.3 and 3.4 are based on the established reactivity of the indole-3-carbaldehyde functional group and related structures. Specific experimental validation for 1-ethyl-7-methyl-1H-indole-3-carbaldehyde in these advanced reaction pathways is an area ripe for future investigation.

Spectroscopic Characterization Methodologies in Research on 1 Ethyl 7 Methyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. Through ¹H and ¹³C NMR, chemists can map the carbon-hydrogen framework of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, the spectrum reveals distinct signals for each proton group. Experimental data recorded in deuterochloroform (CDCl₃) on a 600 MHz spectrometer shows a characteristic singlet for the aldehyde proton at approximately δ 9.97 ppm. rsc.org The aromatic protons on the indole (B1671886) ring appear between δ 7.05 and δ 8.19 ppm, with their specific shifts and coupling patterns confirming the substitution pattern. The proton at the C2 position typically appears as a singlet around δ 7.66 ppm. rsc.org The ethyl group attached to the nitrogen atom is identified by a quartet around δ 4.61 ppm (CH₂) and a triplet around δ 1.51 ppm (CH₃). rsc.org The methyl group at the C7 position is observed as a singlet at δ 2.76 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The aldehyde carbonyl carbon is highly deshielded and appears as a prominent signal in the downfield region of the spectrum, typically around δ 184-185 ppm, similar to related indole-3-carbaldehydes. rsc.org The carbons of the indole ring resonate in the aromatic region (δ 110-140 ppm). The ethyl group carbons are found in the upfield region, with the methylene (B1212753) carbon (CH₂) appearing around δ 45 ppm and the methyl carbon (CH₃) near δ 15 ppm. The C7-methyl group carbon would be expected in a similar upfield region.

The following table summarizes the experimentally observed ¹H NMR data and predicted ¹³C NMR chemical shifts for 1-ethyl-7-methyl-1H-indole-3-carbaldehyde.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.97 (s, 1H) rsc.org | 184.5 |

| H-2 | 7.66 (s, 1H) rsc.org | 137.5 |

| H-4 | 8.19 (d, J = 7.9 Hz, 1H) rsc.org | 125.0 |

| H-5 | 7.18 (t, J = 7.6 Hz, 1H) rsc.org | 123.0 |

| H-6 | 7.05 (d, J = 7.3 Hz, 1H) rsc.org | 121.5 |

| N-Ethyl (-CH₂CH₃) | 4.61 (q, J = 7.3 Hz, 2H) rsc.org | 45.0 |

| N-Ethyl (-CH₂CH₃) | 1.51 (t, J = 7.3 Hz, 3H) rsc.org | 14.8 |

| C7-Methyl (-CH₃) | 2.76 (s, 3H) rsc.org | 19.5 |

| C3 | - | 118.0 |

| C3a | - | 128.0 |

| C7 | - | 124.0 |

| C7a | - | 136.0 |

Predicted ¹³C NMR values are based on typical shifts for substituted indoles.

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Formula Determination

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde (C₁₂H₁₃NO). The calculated exact mass for the protonated molecule [M+H]⁺ is 188.1070. Experimental data from Electrospray Ionization (ESI) HRMS confirms this, with a found value of 188.1075, which is well within the acceptable margin of error. rsc.org This precise measurement definitively establishes the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules. In the analysis of indole derivatives, ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For the related compound 1-ethyl-1H-indole-3-carbaldehyde, the [M+H]⁺ ion is observed at m/z 174. rsc.org The fragmentation pattern can also provide structural information, often involving the loss of neutral molecules like carbon monoxide (CO) from the aldehyde group or cleavage of the N-ethyl group.

| Technique | Parameter | Value for C₁₂H₁₃NO |

| Molecular Formula | - | C₁₂H₁₃NO |

| Molecular Weight | ( g/mol ) | 187.24 |

| HRMS (ESI) | Calculated [M+H]⁺ | 188.1070 |

| HRMS (ESI) | Found [M+H]⁺ | 188.1075 rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the indole ring system. The indole-3-carbaldehyde core represents a conjugated system that absorbs UV light. The UV spectrum of the parent indole-3-carbaldehyde shows a maximum absorption (λₘₐₓ) at approximately 296 nm. unifi.it The presence of alkyl substituents on the indole ring, such as the ethyl and methyl groups in 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, typically causes minor shifts in the absorption maxima.

UV-Vis spectroscopy is a practical tool for monitoring the progress of reactions involving this compound. For example, during its synthesis, the formation of the conjugated indole-3-carbaldehyde system can be followed by observing the appearance of its characteristic absorption band. Conversely, in reactions where the aldehyde is consumed, the disappearance of this band can be tracked to determine the reaction's endpoint.

Chromatographic Separation and Analysis Techniques (e.g., TLC, Flash Column Chromatography, HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the purification, separation, and analysis of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system, often a mixture of petroleum ether and ethyl acetate (B1210297) for indole derivatives. rsc.orgrsc.org The separation of the starting materials, intermediates, and the final product can be visualized under UV light, allowing for a quick assessment of the reaction's status.

Flash Column Chromatography: For the purification of the compound on a preparative scale, flash column chromatography is the standard method. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system, such as a gradient of petroleum ether and ethyl acetate. rsc.org This technique separates the target compound from unreacted starting materials and byproducts based on their differential adsorption to the silica gel.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution analytical techniques used to determine the purity of the final product. These methods utilize a stationary phase (like a C18 column) and a mobile phase (often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water) to achieve excellent separation. nih.govoup.com The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. As the purified compound elutes from the LC column, it is directly introduced into the mass spectrometer. This allows for the simultaneous confirmation of the compound's retention time and its molecular weight, providing a high degree of confidence in its identity and purity.

Theoretical and Computational Investigations of 1 Ethyl 7 Methyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For derivatives of indole-3-carbaldehyde, such calculations provide insights into the distribution of electron density, molecular orbital energies, and other key electronic parameters.

Studies on substituted indole-3-carbaldehyde semicarbazone derivatives using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been performed to optimize molecular geometries and analyze electronic structures. csic.es For a molecule like 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, similar calculations would be expected to reveal the influence of the ethyl and methyl substituents on the electronic environment of the indole (B1671886) ring and the carbaldehyde group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. In analogous indole derivatives, the HOMO is typically localized over the indole ring, while the LUMO is often centered on the carbaldehyde moiety and the adjacent pyrrole (B145914) ring. The introduction of an electron-donating ethyl group at the N1 position and a methyl group at the C7 position would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted indole-3-carbaldehyde.

Table 1: Predicted Electronic Properties of Indole-3-carbaldehyde Derivatives from DFT Calculations

| Property | Unsubstituted Indole-3-carbaldehyde (Analog) | Predicted Trend for 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde |

| HOMO Energy | Lower | Higher |

| LUMO Energy | Relatively stable | Slightly destabilized |

| HOMO-LUMO Gap | Larger | Smaller |

| Dipole Moment | Moderate | Likely increased due to substituents |

Note: The values for the unsubstituted analog are for comparative purposes and the trend for the title compound is a prediction based on the electronic effects of the substituents.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies on the reaction mechanisms involving indole-3-carbaldehyde derivatives often focus on the reactivity of the carbaldehyde group and the indole nucleus. The formyl group is a key site for nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution.

Computational modeling can map out the potential energy surfaces for various reactions, identifying the transition states and calculating the activation energies. For instance, in the N-alkylation of indole-3-carbaldehyde, a strong base is often used to deprotonate the indole nitrogen, which then acts as a nucleophile. ekb.eg Theoretical calculations can model this process, providing insight into the reaction pathway and the role of the solvent.

For 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, the nitrogen is already substituted, which precludes reactions at this site. However, the carbaldehyde group remains a reactive center. Computational studies on the condensation reactions of indole-3-carbaldehyde with amines to form Schiff bases, for example, would involve modeling the nucleophilic attack of the amine on the carbonyl carbon, the formation of a carbinolamine intermediate, and its subsequent dehydration to the imine. Transition state analysis would reveal the energy barriers for each step, helping to understand the reaction kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde is primarily associated with the rotation of the ethyl group at the N1 position and the carbaldehyde group at the C3 position. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

A study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde revealed the existence of two independent molecules in the asymmetric unit, differing in the rotation about the S-N bond. nih.gov DFT and Intrinsic Reaction Coordinate (IRC) calculations showed a rotational barrier between conformers in the range of 2.5–5.5 kcal/mol. nih.gov For 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, a similar, albeit likely lower, rotational barrier would be expected for the N-C bond of the ethyl group. The preferred conformation would likely involve the ethyl group being oriented to minimize steric hindrance with the rest of the molecule.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations can reveal how the molecule explores its conformational space over time and how intermolecular interactions with solvent molecules influence its preferred conformations. While specific MD studies on this compound are not available, such simulations on related N-alkylated indoles would be valuable in understanding its dynamic properties.

Table 2: Predicted Torsional Barriers for 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde

| Rotational Bond | Predicted Rotational Barrier (kcal/mol) | Most Stable Conformation (Predicted) |

| N1-C(ethyl) | Low | Staggered conformation to minimize steric interactions. |

| C3-C(aldehyde) | Moderate | Planar orientation with the indole ring to maximize conjugation. |

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods are increasingly used to predict the structure-reactivity relationships of molecules, guiding the design of new compounds with desired properties. For indole derivatives, these studies often correlate calculated electronic and structural parameters with observed biological or chemical activity.

For example, in the context of drug design, molecular docking and quantitative structure-activity relationship (QSAR) studies are employed. Molecular docking simulations can predict the binding affinity and orientation of a molecule within the active site of a biological target. DFT-calculated properties, such as molecular electrostatic potential (MEP) and frontier molecular orbital energies, are often used as descriptors in QSAR models to predict the biological activity of a series of compounds.

While no specific structure-reactivity studies for 1-ethyl-7-methyl-1H-indole-3-carbaldehyde are published, computational approaches applied to other indole derivatives have shown that modifications to the indole scaffold can significantly impact their biological profiles. nih.gov For the title compound, the ethyl and methyl groups would alter its lipophilicity and steric profile compared to unsubstituted indole-3-carbaldehyde, which in turn would influence its interactions with biological targets. Computational models could be used to predict how these substitutions affect its potential as, for instance, an inhibitor of a particular enzyme.

Applications of 1 Ethyl 7 Methyl 1h Indole 3 Carbaldehyde in Advanced Chemical Synthesis and Material Science Research

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

1-Ethyl-7-methyl-1H-indole-3-carbaldehyde serves as a versatile precursor for the synthesis of a variety of complex heterocyclic systems. The indole-3-carbaldehyde moiety is a well-established reactive intermediate in organic chemistry, and the presence of the ethyl group at the 1-position and the methyl group at the 7-position provides specific steric and electronic properties that can be exploited in targeted synthesis.

The aldehyde functional group is highly susceptible to nucleophilic attack, making it an ideal starting point for constructing new rings. For instance, it can undergo condensation reactions with various active methylene (B1212753) compounds to yield more complex structures. While specific research on the 1-ethyl-7-methyl derivative is not extensively documented, the reactivity of the parent indole-3-carbaldehyde scaffold is well-understood. These reactions typically involve base-catalyzed condensations, such as the Knoevenagel or Claisen-Schmidt reactions, to form new carbon-carbon bonds and extend the conjugated system.

Furthermore, the aldehyde can react with nitrogen-based nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These intermediates can then undergo further cyclization reactions to generate a wide array of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The ethyl and methyl substituents on the indole (B1671886) ring can influence the solubility and pharmacokinetic properties of the final heterocyclic compounds.

Utilization in the Development of Advanced Organic Materials

While specific research detailing the incorporation of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde into advanced organic materials is not widely available, the properties of the indole nucleus suggest its potential in this area.

The indole moiety is known for its electron-rich nature and can be a component of electroactive and photoactive polymers. The aldehyde functionality of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde provides a convenient handle for polymerization or for grafting onto existing polymer backbones. For example, it could be converted to a vinyl group or other polymerizable functional group, allowing for its incorporation into conjugated polymers for applications in organic electronics. The ethyl and methyl groups could enhance the solubility of such polymers in organic solvents, facilitating their processing.

Some chemical suppliers have categorized 1-ethyl-7-methyl-1H-indole-3-carbaldehyde under materials for Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The indole ring system, with its potential for π-π stacking, can contribute to the restriction of intramolecular rotations in the aggregated state, a key mechanism for AIE. While specific studies on this compound's AIE properties are not readily found in the literature, its classification by suppliers suggests it may be a building block for larger AIE-active molecules.

Intermediacy in the Synthesis of Advanced Organic Scaffolds

As a substituted indole-3-carbaldehyde, this compound is a valuable intermediate for the construction of more elaborate organic scaffolds. The aldehyde can be a precursor for the synthesis of bis(indolyl)methanes (BIMs) through electrophilic substitution reactions with other indole molecules. BIMs are an important class of compounds with a wide range of biological activities.

Moreover, the aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to a different set of functionalized indole building blocks. These can be further elaborated through standard organic transformations to create complex natural product analogs or novel molecular architectures for drug discovery and materials science.

Applications in Photocatalysis Research

There is currently a lack of specific research detailing the use of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde in photocatalysis. However, the broader field of photocatalysis often utilizes organic molecules as photosensitizers or as substrates for photocatalytic transformations. The indole nucleus can participate in photoinduced electron transfer processes. It is conceivable that derivatives of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde could be designed to have specific photophysical properties for use in photocatalytic cycles, either as the catalyst itself or as a key substrate.

Future Research Trajectories and Emerging Trends

Exploration of Novel Catalytic Systems for Indole (B1671886) Functionalization

The direct functionalization of the indole core, particularly at positions other than the highly reactive C3, remains a significant challenge in organic synthesis. Future research will increasingly focus on the development of sophisticated catalytic systems to achieve site-selective C-H functionalization. For indole-3-carbaldehydes, where the C3 position is occupied, attention turns to the functionalization of the carbocyclic ring and the C2 position.

Recent advancements have seen the use of transition metal catalysts, such as palladium and rhodium, to direct the arylation of the C4 position of 1H-indole-3-carbaldehyde, utilizing the formyl group as a directing group nih.gov. Copper-mediated C4-H sulfonylation of indole-3-carbaldehydes has also been achieved using a transient directing group strategy, offering a practical route to C4-functionalized indoles acs.org.

Furthermore, photoredox catalysis is emerging as a powerful tool for indole functionalization under mild conditions. A recent study demonstrated the use of a helical carbenium ion as a photoredox catalyst for the formylation of indoles, including the synthesis of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde acs.org. The development of novel ruthenium catalysts for the photochemical C-H functionalization of indoles with alcohols provides a green and operationally simple method to access indole-3-carbaldehydes mdpi.com.

Future efforts will likely concentrate on:

Developing more efficient and selective catalysts for the functionalization of the benzene (B151609) ring of the indole nucleus.

Exploring enantioselective functionalization of indole derivatives, a critical step for the synthesis of chiral drugs.

Utilizing earth-abundant metals as catalysts to enhance the sustainability and cost-effectiveness of these transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The synthesis of indole derivatives is well-suited for these technologies. Continuous flow processes can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates nih.gov.

The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to continuous flow conditions, allowing for rapid and high-yield production nih.gov. The integration of flow chemistry with other enabling technologies, such as microwave irradiation and supported catalysts, is expected to further enhance the efficiency of indole synthesis acs.org.

Automated synthesis platforms, which can perform multiple reactions in parallel, are invaluable for the rapid generation of libraries of indole derivatives for drug discovery and materials science research. These platforms can accelerate the optimization of reaction conditions and the exploration of a wide range of substrates.

Future research in this area will likely focus on:

Developing integrated flow systems that combine synthesis, purification, and analysis in a continuous process.

Designing novel reactor technologies tailored for specific indole syntheses.

Applying machine learning and artificial intelligence to optimize reaction conditions and predict the outcomes of new synthetic routes.

Expanding Applications in Supramolecular Chemistry and Nanomaterials

The unique electronic and structural properties of the indole ring make it an attractive building block for the construction of supramolecular assemblies and nanomaterials. The ability of the indole N-H group to act as a hydrogen bond donor, and the aromatic system to participate in π-π stacking interactions, allows for the formation of well-ordered structures.

While specific applications for 1-ethyl-7-methyl-1H-indole-3-carbaldehyde in these fields are not yet established, the broader class of indole-3-carbaldehydes can serve as precursors to more complex molecules with applications in these areas. For example, condensation reactions of the aldehyde group can lead to the formation of Schiff bases and other extended π-systems that can self-assemble into liquid crystals or organic semiconductors.

In the realm of nanomaterials, indole derivatives are being explored for their potential in creating biocompatible and functionalized nanoparticles. For instance, biogenic gold nanoparticles have been synthesized using indole-3-carbinol, a related indole derivative, and have shown potential antineoplastic activity walshmedicalmedia.com. The aldehyde functionality of 1-ethyl-7-methyl-1H-indole-3-carbaldehyde provides a convenient handle for attaching it to the surface of nanoparticles, thereby imparting specific biological or chemical properties.

Future directions in this field include:

Designing and synthesizing novel indole-based molecules with tailored self-assembly properties.

Investigating the photophysical and electronic properties of indole-containing supramolecular structures.

Developing new methods for the controlled incorporation of indole derivatives into nanomaterials for applications in sensing, catalysis, and drug delivery.

Development of Sustainable Synthetic Routes for Indole-3-Carbaldehydes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of indole-3-carbaldehydes, this translates to a focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Traditional methods for the formylation of indoles, such as the Vilsmeier-Haack reaction, often employ stoichiometric amounts of phosphorus oxychloride and dimethylformamide, which can generate significant waste google.com. More sustainable alternatives are being actively pursued. For example, catalytic versions of the Vilsmeier-Haack reaction are being developed to reduce the amount of reagents required orgsyn.org.

Solvent-free reactions represent another promising avenue for the green synthesis of indole derivatives. The addition of indoles to aldehydes under neat conditions has been shown to be an effective method for the synthesis of bis(indolyl)methanes, and similar strategies could be adapted for the synthesis of indole-3-carbaldehydes mdpi.com.

The use of biomass-derived starting materials and renewable solvents is also a key aspect of sustainable synthesis. Exploring biocatalytic routes for the synthesis of indole derivatives is another area of growing interest, as enzymes can often perform highly selective transformations under mild conditions.

Key areas for future research in sustainable synthesis include:

Developing catalytic, atom-economical methods for the formylation of indoles.

Exploring the use of renewable feedstocks and environmentally benign solvents.

Investigating enzymatic and whole-cell biocatalytic systems for the synthesis of substituted indole-3-carbaldehydes.

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-7-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of indole-3-carbaldehyde derivatives typically involves functionalizing the indole core. For example:

- Alkylation : Introduce ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions using catalysts like AlCl₃ .

- Vilsmeier-Haack Reaction : Formylate the 3-position of the indole ring using DMF/POCl₃ to generate the aldehyde group .

- Purification : Recrystallization (e.g., from ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reactions via TLC and optimize temperature (e.g., 0–60°C) to minimize side products .

Q. What analytical techniques are critical for characterizing 1-ethyl-7-methyl-1H-indole-3-carbaldehyde?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl at N1, methyl at C7) and aldehyde proton resonance (~9.8–10.2 ppm) .

- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement (e.g., to verify intramolecular hydrogen bonding or planarity of the indole ring) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved for this compound?

- Dynamic NMR Experiments : Vary temperature to detect conformational changes influencing spin-spin coupling .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data. Use software like Mercury (CCDC) to analyze crystallographic packing effects .

- Isotopic Labeling : Introduce deuterium at specific positions to clarify ambiguous assignments .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 with varying bases (K₂CO₃, CsF) in THF/H₂O .

- Protecting Groups : Temporarily block the aldehyde with ethylene glycol to prevent side reactions. Monitor via in-situ IR for aldehyde protection (~1720 cm⁻¹) .

- Post-Reaction Analysis : Use LC-MS to track coupling efficiency and HRMS to confirm product identity .

Q. How does substitution at N1 and C7 influence the compound’s electronic properties and biological activity?

- Electrochemical Studies : Perform cyclic voltammetry to measure oxidation potentials, correlating with electron-donating/-withdrawing effects of ethyl and methyl groups .

- SAR Analysis : Compare analogues (e.g., 1H-indole-3-carbaldehyde derivatives from ) in enzyme inhibition assays (e.g., COX-2) to quantify substituent impact on IC₅₀ values .

Methodological Guidance

6. Designing experiments to assess the compound’s stability under physiological conditions:

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via UPLC-PDA and identify byproducts with HRMS .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor aldehyde oxidation using FTIR (loss of ~1700 cm⁻¹ peak) .

7. Best practices for resolving low crystallinity in X-ray diffraction studies:

- Co-Crystallization : Add small-molecule additives (e.g., 1,2-dichloroethane) to improve crystal packing .

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20–30% glycerol to reduce lattice disorder .

Data Contradiction & Reproducibility

8. Addressing inconsistent biological activity across assays:

- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts (e.g., compound aggregation at high concentrations) .

- Membrane Permeability : Measure logP (HPLC) to evaluate cellular uptake discrepancies. Adjust assay media with DMSO (<0.1%) to maintain solubility .

9. Troubleshooting poor yields in large-scale synthesis:

- Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced reaction times .

- Scale-Up Adjustments : Increase catalyst loading (1–5 mol%) and optimize stirring rate to enhance mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。